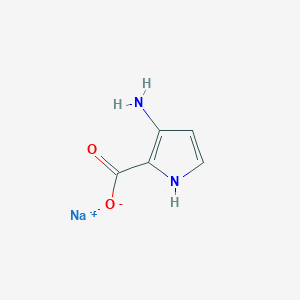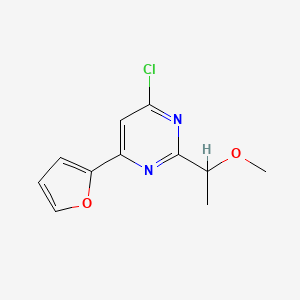
4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This compound features a chloro substituent at the fourth position, a furan ring at the sixth position, and a methoxyethyl group at the second position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-furancarboxaldehyde, chloroacetone, and guanidine.
Step 1: Condensation of 2-furancarboxaldehyde with chloroacetone in the presence of a base to form an intermediate.
Step 2: Cyclization of the intermediate with guanidine under acidic conditions to form the pyrimidine ring.
Step 3: Introduction of the methoxyethyl group through an alkylation reaction using methoxyethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Hydrolysis: The methoxyethyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution Products: Amino or thio derivatives of the pyrimidine.
Oxidation Products: Furanones or carboxylic acids.
Reduction Products: Tetrahydrofuran derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: As a scaffold for designing new pharmaceuticals, particularly antiviral and anticancer agents.
Materials Science: As a building block for organic semiconductors and light-emitting diodes.
Biology: As a probe for studying enzyme interactions and cellular pathways.
Industry: As an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.
Interacting with DNA/RNA: Intercalating between nucleic acid bases and disrupting replication or transcription processes.
Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-(furan-2-yl)pyrimidine: Lacks the methoxyethyl group, potentially altering its reactivity and applications.
6-(Furan-2-yl)-2-(1-methoxyethyl)pyrimidine: Lacks the chloro group, which may affect its substitution reactions.
4-Chloro-2-(1-methoxyethyl)pyrimidine:
Uniqueness
4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties can influence its reactivity, biological activity, and suitability for various applications.
Propriétés
Formule moléculaire |
C11H11ClN2O2 |
|---|---|
Poids moléculaire |
238.67 g/mol |
Nom IUPAC |
4-chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C11H11ClN2O2/c1-7(15-2)11-13-8(6-10(12)14-11)9-4-3-5-16-9/h3-7H,1-2H3 |
Clé InChI |
FTGQPUYWWFKHTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=CC(=N1)Cl)C2=CC=CO2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



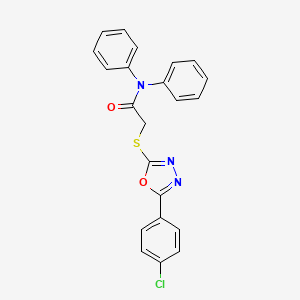
![2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11780986.png)
![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B11780992.png)

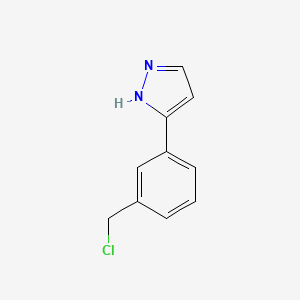
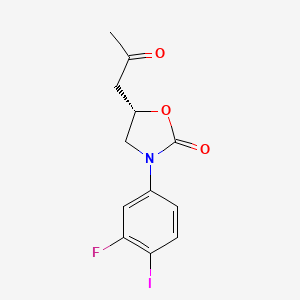
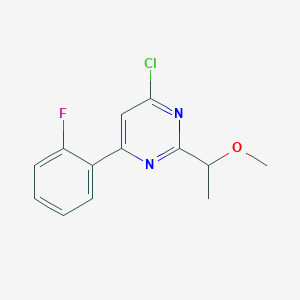

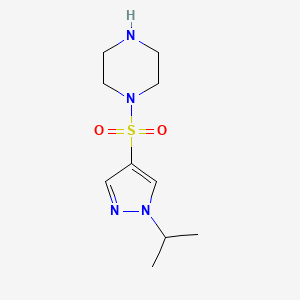
![2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11781032.png)
![2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole](/img/structure/B11781039.png)
![1,6-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11781051.png)
